N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

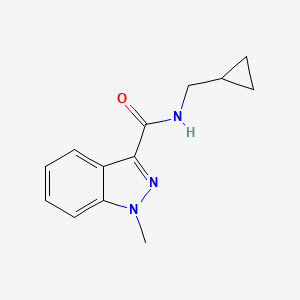

N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the indazole ring, a methyl group at the 1-position, and a carboxamide group at the 3-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazones with aldehydes or ketones under acidic or basic conditions.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides and a suitable base.

Methylation: The methyl group at the 1-position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Carboxamide Formation: The carboxamide group can be introduced by reacting the indazole derivative with an appropriate amine and a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes

生物活性

N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic benefits.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indazole derivatives. The structural formula can be represented as follows:

This compound features a cyclopropylmethyl group, which is critical for its biological activity, particularly in modulating receptor interactions.

GSK-3β Inhibition

Research indicates that this compound exhibits potent inhibition of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cellular processes, including metabolism, cell differentiation, and apoptosis. The compound has demonstrated an IC50 value of approximately 8 nM , indicating high potency as a GSK-3β inhibitor .

Anti-inflammatory Properties

The compound also shows significant anti-inflammatory effects. In vitro studies have revealed that it effectively suppresses the production of pro-inflammatory cytokines and nitric oxide in models of inflammation, such as lipopolysaccharide (LPS)-induced microglial cell lines . This suggests potential applications in treating neuroinflammatory conditions.

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has been observed to provide neuroprotective effects. It mitigates tau hyperphosphorylation in cellular models associated with neurodegenerative diseases, indicating its potential role in therapies for conditions like Alzheimer’s disease .

Biological Activity Summary Table

| Activity | Description | IC50 Value |

|---|---|---|

| GSK-3β Inhibition | Competitive inhibitor affecting metabolic pathways | 8 nM |

| Anti-inflammatory | Reduces pro-inflammatory cytokines and nitric oxide levels | - |

| Neuroprotection | Prevents tau hyperphosphorylation in neuronal models | - |

Study on Synthetic Cannabinoids

A related area of research involves synthetic cannabinoids that share structural similarities with this compound. These compounds have been shown to interact with cannabinoid receptors (CB1 and CB2) more potently than THC, leading to various psychoactive effects. This highlights the importance of understanding the pharmacodynamics and safety profiles of such compounds .

Clinical Implications

Given its potent biological activities, this compound may hold promise for developing treatments for neurodegenerative diseases and inflammatory disorders. Its ability to modulate key signaling pathways could lead to novel therapeutic strategies aimed at mitigating the effects of chronic inflammation and neurodegeneration.

属性

IUPAC Name |

N-(cyclopropylmethyl)-1-methylindazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-16-11-5-3-2-4-10(11)12(15-16)13(17)14-8-9-6-7-9/h2-5,9H,6-8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTZBQQVIVDGEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。